- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

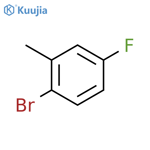

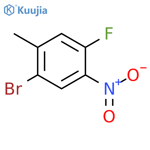

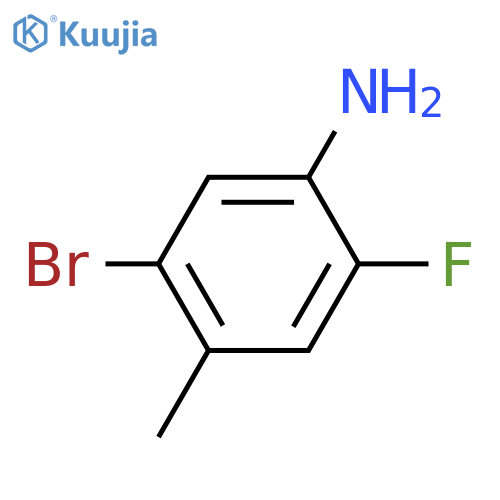

Cas no 945244-29-1 (5-Bromo-2-fluoro-4-methylaniline)

945244-29-1 structure

Nome do Produto:5-Bromo-2-fluoro-4-methylaniline

N.o CAS:945244-29-1

MF:C7H7BrFN

MW:204.03958439827

MDL:MFCD11504886

CID:857394

5-Bromo-2-fluoro-4-methylaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-BROMO-2-FLUORO-4-METHYLANILINE

- 5-bromo-2-fluoro-4-methylbenzenamine

- (5-Bromo-2-fluoro-4-methylphenyl)amine

- 5-Bromo-2-fluoro-4-methyl-phenylamine

- VPENPNZYTNWJNP-UHFFFAOYSA-N

- 5-bromo-2-fluoro-4-methylphenylamine

- FCH1404137

- AS00121

- PC10501

- SY036597

- AX8229569

- ST24023917

- V9444

- 5-Bromo-2-fluoro-4-methylbenzenamine (ACI)

- 5-Bromo-2-fluoro-4-methylaniline

-

- MDL: MFCD11504886

- Inchi: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3

- Chave InChI: VPENPNZYTNWJNP-UHFFFAOYSA-N

- SMILES: FC1C(N)=CC(Br)=C(C)C=1

Propriedades Computadas

- Massa Exacta: 202.97500

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 120

- Superfície polar topológica: 26

Propriedades Experimentais

- Densidade: 1.589

- Ponto de ebulição: 244 ºC

- Ponto de Flash: 101 ºC

- PSA: 26.02000

- LogP: 3.06000

5-Bromo-2-fluoro-4-methylaniline Informações de segurança

5-Bromo-2-fluoro-4-methylaniline Dados aduaneiros

- CÓDIGO SH:2921430090

- Dados aduaneiros:

China Customs Code:

2921430090Overview:

2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

Summary:

HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-Bromo-2-fluoro-4-methylaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W022307-100g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 99.90% | 100g |

$1786.0 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069015-100mg |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 100mg |

¥62.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069015-25g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 25g |

¥3319.00 | 2024-04-24 | |

| abcr | AB272380-250mg |

5-Bromo-2-fluoro-4-methylaniline, 97%; . |

945244-29-1 | 97% | 250mg |

€80.40 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B839755-250mg |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 250mg |

¥126.90 | 2022-09-02 | |

| Chemenu | CM118516-25g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 95+% | 25g |

$580 | 2022-02-28 | |

| Fluorochem | 210551-10g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 95% | 10g |

£245.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT439-1g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 98% | 1g |

¥307.0 | 2022-06-10 | |

| Alichem | A013016713-1g |

5-Bromo-2-fluoro-4-methylaniline |

945244-29-1 | 97% | 1g |

$1460.20 | 2023-08-31 | |

| abcr | AB272380-10 g |

5-Bromo-2-fluoro-4-methylaniline, 97%; . |

945244-29-1 | 97% | 10g |

€467.00 | 2023-04-26 |

5-Bromo-2-fluoro-4-methylaniline Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ; 0 °C; 5 h, reflux

1.2 Reagents: Tin tetrachloride Solvents: Ethanol ; rt; 3 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Tin tetrachloride Solvents: Ethanol ; rt; 3 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa, rt

Referência

- 2-Amino-6-phenyl-substituted pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa

Referência

- Preparation of naphthyridinylphenyl ureas as Raf inhibitors, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

Referência

- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa, rt

Referência

- 2-Amino-6-phenyl-substitute pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 6

Método de produção 7

Condições de reacção

Referência

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, -5 °C; -5 °C → rt; 30 min, rt

1.2 Reagents: Hydrogen Catalysts: Nickel ; 275 kPa

1.2 Reagents: Hydrogen Catalysts: Nickel ; 275 kPa

Referência

- Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells, Journal of Medicinal Chemistry, 2015, 58(10), 4165-4179

Método de produção 9

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Water ; 2 h, rt

Referência

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ; 0 °C; 5 h, reflux

1.2 Reagents: Water ; cooled

1.3 Reagents: Stannous chloride Solvents: Ethanol ; rt; 3 h, reflux

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Water ; cooled

1.3 Reagents: Stannous chloride Solvents: Ethanol ; rt; 3 h, reflux

1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

Referência

- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of cystic fibrosis, World Intellectual Property Organization, , ,

5-Bromo-2-fluoro-4-methylaniline Raw materials

5-Bromo-2-fluoro-4-methylaniline Preparation Products

5-Bromo-2-fluoro-4-methylaniline Literatura Relacionada

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

945244-29-1 (5-Bromo-2-fluoro-4-methylaniline) Produtos relacionados

- 896336-41-7(N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1354010-23-3(N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide)

- 1510445-29-0(3-(4-methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid)

- 690962-24-4(2-fluoro-N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide)

- 1094719-29-5(3-(4-Fluorophenyl)-3-methylbutan-2-amine)

- 349085-82-1(GSK137647A)

- 1378872-18-4(4-(4-bromo-2-nitrophenyl)butanoic acid)

- 2580294-87-5(Tert-butyl 4-amino-3-methylbut-2-enoate)

- 588682-07-9(4-bromo-2-propoxybenzonitrile)

- 1256785-41-7(3-AMINO-5-CHLOROPYRIDINE-4-CARBOXYLIC ACID)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:945244-29-1)5-Bromo-2-fluoro-4-methylaniline

Pureza:99%

Quantidade:25g

Preço ($):277.0

atkchemica

(CAS:945244-29-1)5-Bromo-2-fluoro-4-methylaniline

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito